Endotoxin inhibitor

Description

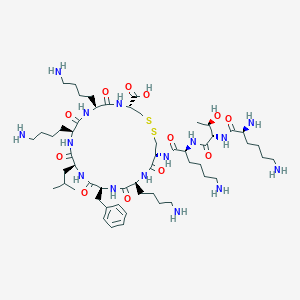

Structure

2D Structure

Properties

IUPAC Name |

(4R,7S,10S,13S,16S,19S,22R)-7,10,19-tris(4-aminobutyl)-22-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-16-benzyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H97N15O12S2/c1-33(2)29-41-51(77)63-37(20-8-13-25-57)47(73)62-39(22-10-15-27-59)50(76)69-44(55(81)82)32-84-83-31-43(53(79)64-38(21-9-14-26-58)48(74)67-42(52(78)66-41)30-35-17-5-4-6-18-35)68-49(75)40(23-11-16-28-60)65-54(80)45(34(3)71)70-46(72)36(61)19-7-12-24-56/h4-6,17-18,33-34,36-45,71H,7-16,19-32,56-61H2,1-3H3,(H,62,73)(H,63,77)(H,64,79)(H,65,80)(H,66,78)(H,67,74)(H,68,75)(H,69,76)(H,70,72)(H,81,82)/t34-,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJQAGFRHOLBKF-IYXJEWLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N)C(=O)O)CCCCN)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCCCN)CC2=CC=CC=C2)CC(C)C)CCCCN)CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H97N15O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1224.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Exploring the Therapeutic Potential of Endotoxin Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endotoxins, specifically lipopolysaccharides (LPS) from Gram-negative bacteria, are potent triggers of the innate immune system. While essential for alerting the host to infection, an overwhelming endotoxin presence can lead to a dysregulated inflammatory cascade, culminating in severe sepsis and septic shock—conditions with persistently high mortality rates. The critical role of endotoxin in sepsis pathophysiology has made it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the therapeutic potential of endotoxin inhibitors, detailing their mechanisms of action, classification, and the experimental protocols used for their evaluation. Quantitative data from preclinical and clinical studies are summarized, and key biological pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers and drug development professionals in the field.

The Central Role of Endotoxin in Sepsis Pathogenesis

Endotoxins are integral components of the outer membrane of Gram-negative bacteria.[1] The biologically active moiety of LPS is Lipid A, which is recognized by the host's innate immune system as a pathogen-associated molecular pattern (PAMP).[2] This recognition primarily occurs through the Toll-like receptor 4 (TLR4) complex on the surface of immune cells like macrophages and monocytes.[1] The binding of LPS to TLR4 initiates a cascade of intracellular signaling events, leading to the production of pro-inflammatory cytokines and other mediators. While this response is crucial for clearing localized infections, systemic exposure to high levels of endotoxin can lead to an uncontrolled inflammatory response, tissue damage, organ failure, and death.[1][3]

Mechanism of Endotoxin Signaling and Inhibition

The canonical pathway for endotoxin recognition and signaling involves a series of protein-protein interactions that can be targeted by various inhibitory strategies.

The TLR4 Signaling Cascade

The activation of the TLR4 signaling pathway by LPS is a multi-step process:

-

LPS Recognition: In the bloodstream, LPS binds to Lipopolysaccharide Binding Protein (LBP).

-

Transfer to CD14: The LPS-LBP complex transfers LPS to CD14, a glycosylphosphatidylinositol (GPI)-anchored protein on the surface of myeloid cells.

-

TLR4-MD-2 Complex Activation: CD14 presents LPS to the TLR4-MD-2 complex, triggering the dimerization of the complex and initiating intracellular signaling.

-

Intracellular Signaling: Activated TLR4 recruits intracellular adaptor proteins, leading to the activation of two distinct downstream pathways:

-

MyD88-dependent pathway: This pathway leads to the early activation of NF-κB and the subsequent production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

-

TRIF-dependent pathway: This pathway is responsible for the late activation of NF-κB and the induction of type I interferons.

-

The following diagram illustrates the TLR4 signaling pathway and highlights potential points of inhibition.

Caption: TLR4 Signaling Pathway and Points of Inhibition.

Classification of Endotoxin Inhibitors

Endotoxin inhibitors can be classified based on their mechanism of action and molecular target.

Table 1: Classification of Endotoxin Inhibitors

| Class | Target | Mechanism of Action | Examples |

| LPS Neutralizers | Lipid A | Directly bind to the Lipid A moiety of LPS, preventing its interaction with host receptors. | Polymyxin B, Recombinant Bactericidal/Permeability-Increasing Protein (rBPI), Antimicrobial Peptides (e.g., Pro9-3) |

| TLR4 Antagonists | TLR4/MD-2 Complex | Compete with LPS for binding to the TLR4/MD-2 receptor complex, thereby blocking downstream signaling. | E5564 (Eritoran) |

| LPS Biosynthesis Inhibitors | LpxC | Inhibit the LpxC enzyme, which is essential for the biosynthesis of Lipid A in Gram-negative bacteria. | ACHN-975, PF-5081090, LPC-233 |

| LPS Transport Inhibitors | MsbA | Inhibit the MsbA flippase, which transports LPS from the inner to the outer membrane. | G278 |

| Signal Transduction Inhibitors | p38 MAPK | Inhibit downstream signaling molecules like p38 MAPK, which are involved in the production of inflammatory cytokines. | RWJ-67657 |

Preclinical and Clinical Evaluation of Endotoxin Inhibitors

The development of endotoxin inhibitors has been marked by promising preclinical data but challenging clinical translation, particularly in the heterogeneous sepsis population.

Preclinical Data

A variety of endotoxin inhibitors have demonstrated efficacy in preclinical models of endotoxemia and sepsis.

Table 2: Summary of Preclinical Data for Selected Endotoxin Inhibitors

| Inhibitor | Class | Model | Key Findings | Reference |

| LPC-233 | LpxC Inhibitor | Murine thigh infection model | MIC90 < 1.0 µg/mL against various Gram-negative pathogens. | [4] |

| BB-78485 | LpxC Inhibitor | In vitro | IC50 of 160 nM against E. coli LpxC; MIC of 1 µg/mL for E. coli. | [5] |

| L-161,140 | LpxC Inhibitor | In vitro | IC50 of 0.03 µM; MIC of 1-3 µg/mL for E. coli. | [5] |

| rBPI23 | LPS Neutralizer | Human endotoxemia model | Significantly lowered circulating endotoxin levels and reduced TNF, IL-6, and IL-8 release. | [6] |

| RWJ-67657 | p38 MAPK Inhibitor | Human endotoxemia model | Dose-dependent inhibition of TNF-α, IL-6, and IL-8; >90% reduction in peak cytokine levels at the maximum dose. | [7] |

Clinical Trial Data

Despite the preclinical success, many clinical trials of endotoxin inhibitors in sepsis have failed to demonstrate a significant survival benefit.[8] This has been attributed to factors such as patient heterogeneity, timing of intervention, and the complexity of sepsis pathophysiology beyond endotoxin-mediated inflammation. However, some strategies have shown promise in specific patient populations.

Table 3: Summary of Clinical Trial Data for Selected Endotoxin Inhibitors

| Inhibitor/Therapy | Target | Trial Phase | Patient Population | Key Outcomes | Reference |

| E5564 (Eritoran) | TLR4 | Phase III (ACCESS) | Severe sepsis | No significant reduction in 28-day all-cause mortality. | N/A |

| Polymyxin B Hemoperfusion | Lipid A | Multiple trials | Septic shock with high endotoxin activity | Some trials showed improved hemodynamics and reduced mortality in specific subgroups. Reanalysis of the EUPHRATES trial showed a mortality benefit in patients without extreme endotoxin activity. | [9] |

| Allocetra | Immunomodulation | Phase II | Sepsis | Significant reductions in SOFA scores; 65% decrease in overall mortality rate compared to expected outcomes. | [10] |

| Ibuprofen | Cyclooxygenase | Phase III | Sepsis | No effect on the development of shock or on survival rates. | [11] |

Experimental Protocols for Evaluating Endotoxin Inhibitors

Standardized and robust experimental protocols are crucial for the preclinical and clinical development of endotoxin inhibitors.

General Experimental Workflow

The following diagram outlines a typical workflow for the screening and validation of potential endotoxin inhibitors.

Caption: General Experimental Workflow for Endotoxin Inhibitor Development.

Limulus Amebocyte Lysate (LAL) Assay

The LAL assay is the standard method for the detection and quantification of endotoxin.[12]

-

Principle: The assay utilizes a lysate of amebocytes from the horseshoe crab (Limulus polyphemus), which contains a coagulation cascade that is activated by endotoxin.[12]

-

Methodologies:

-

Gel-clot method: A qualitative or semi-quantitative method where the formation of a solid gel indicates the presence of endotoxin at a concentration above the lysate's sensitivity.[13]

-

Turbidimetric method: A quantitative method that measures the increase in turbidity as the clot forms.[12]

-

Chromogenic method: A quantitative method where the activation of the coagulation cascade leads to the cleavage of a chromogenic substrate, resulting in a colored product that can be measured spectrophotometrically.

-

-

Protocol (Kinetic Chromogenic LAL Assay):

-

Standard Curve Preparation: Prepare a series of endotoxin standards (e.g., 0.005 to 50 EU/mL) by serially diluting a certified standard endotoxin solution with LAL reagent water.[14]

-

Sample Preparation: Dilute test samples to a concentration within the range of the standard curve and to overcome any potential inhibition or enhancement.

-

Assay Procedure:

-

Add 100 µL of standards, samples, and negative controls (LAL reagent water) to a 96-well microplate.

-

Add 100 µL of reconstituted LAL reagent to each well.

-

Incubate the plate at 37°C in a microplate reader and monitor the absorbance at a specific wavelength (e.g., 405 nm) over time.

-

-

Data Analysis: The time it takes for the absorbance to reach a predetermined level is inversely proportional to the endotoxin concentration. A standard curve is generated by plotting the log of the endotoxin concentration against the log of the reaction time. The endotoxin concentration in the samples is then calculated from the standard curve.

-

Macrophage Cytokine Release Assay

This cell-based assay is used to assess the ability of an this compound to block LPS-induced cytokine production.

-

Principle: Macrophages, either from a cell line (e.g., RAW 264.7) or primary cells, are stimulated with LPS in the presence or absence of the test inhibitor. The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is then measured.[15][16]

-

Protocol:

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media and seed them into 24-well plates at a density of 4 x 105 cells/mL.[16]

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of the this compound for 1 hour.[16]

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).[16]

-

Supernatant Collection: Collect the cell-free supernatants.

-

Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[16]

-

Data Analysis: Calculate the percentage inhibition of cytokine release for each inhibitor concentration compared to the LPS-stimulated control.

-

In Vivo Endotoxemia Model

Animal models of endotoxemia are used to evaluate the in vivo efficacy of endotoxin inhibitors.

-

Principle: Animals, typically mice or rats, are administered a sublethal or lethal dose of LPS to induce a systemic inflammatory response. The test inhibitor is administered before or after the LPS challenge, and its effect on survival, cytokine levels, and other physiological parameters is assessed.[17][18]

-

Protocol (Mouse Model):

-

Animal Acclimatization: Acclimate mice (e.g., ICR mice) to the experimental conditions for at least one week.

-

Inhibitor Administration: Administer the test inhibitor (e.g., intraperitoneally) at a predetermined dose and time point relative to the LPS challenge.

-

LPS Challenge: Induce endotoxemia by intraperitoneally injecting LPS at a dose of 5 mg/kg (non-lethal) or 20 mg/kg (lethal).[18]

-

Sample Collection: At a specific time point after LPS injection (e.g., 4 hours), collect blood samples for cytokine analysis.[18]

-

Survival Monitoring: For lethal endotoxemia models, monitor the survival of the animals every 12 hours for 7 days.[18]

-

Data Analysis: Compare the cytokine levels and survival rates between the inhibitor-treated group, the LPS-only group, and a vehicle control group.

-

Future Directions and Conclusion

The journey of developing effective endotoxin inhibitors has been fraught with challenges, primarily due to the complexity of sepsis and the difficulty in translating preclinical findings to the diverse human patient population.[8] Future research in this area should focus on:

-

Personalized Medicine: Developing diagnostic tools to identify patients who are most likely to benefit from anti-endotoxin therapies, such as those with a high endotoxin burden.

-

Combination Therapies: Exploring the use of endotoxin inhibitors in combination with other therapeutic agents, such as antibiotics and immunomodulators.

-

Novel Targets: Investigating new targets within the endotoxin signaling and biosynthesis pathways.

References

- 1. What are Endotoxin inhibitors and how do they work? [synapse.patsnap.com]

- 2. Antibacterial and anti-inflammatory agents that target endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of endotoxin response by synthetic TLR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of endotoxin-induced cytokine release and neutrophil activation in humans by use of recombinant bactericidal/permeability-increasing protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suppression of the clinical and cytokine response to endotoxin by RWJ-67657, a p38 mitogen-activated protein-kinase inhibitor, in healthy human volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sepsis therapies: learning from 30 years of failure of translational research to propose new leads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of endotoxin in septic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enlivex reports positive data from Phase II sepsis treatment trial [clinicaltrialsarena.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. matresearch.com [matresearch.com]

- 13. frederick.cancer.gov [frederick.cancer.gov]

- 14. Protocol to measure endotoxin from opaque tissues in mice using an optimized kinetic limulus amebocyte lysate assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]

- 18. 4.15. LPS-Induced Endotoxemia [bio-protocol.org]

An In-depth Technical Guide to Foundational Research on Endotoxin-Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the interaction between endotoxins, primarily lipopolysaccharide (LPS), and host proteins. Understanding these interactions is critical for researchers in immunology, infectious disease, and for professionals involved in the development of therapeutics targeting inflammatory responses and sepsis. This document details the key protein players, their binding kinetics, the resultant signaling cascades, and the experimental protocols used to investigate these phenomena.

Core Concepts in Endotoxin Recognition

Endotoxins, major components of the outer membrane of Gram-negative bacteria, are potent elicitors of the innate immune response. The recognition of endotoxin is a multi-step process orchestrated by a series of host proteins that ultimately leads to the activation of intracellular signaling pathways and the production of inflammatory mediators.[1][2][3][4][5][6] The key proteins involved in this initial recognition cascade are Lipopolysaccharide-Binding Protein (LBP), CD14, Myeloid Differentiation factor 2 (MD-2), and Toll-like receptor 4 (TLR4).[1][2][3]

Lipopolysaccharide-Binding Protein (LBP): This soluble plasma protein acts as the initial carrier for endotoxin monomers.[7][8] LBP binds to the lipid A moiety of LPS, extracting it from bacterial membranes or aggregates and facilitating its transfer to CD14.[8][9] This action significantly enhances the sensitivity of the host immune system to low concentrations of endotoxin.[7]

CD14: Present as both a membrane-bound (mCD14) and soluble (sCD14) protein, CD14 is a crucial receptor for the LPS-LBP complex.[7][10] It has a high affinity for LPS and acts as a catalyst, transferring the endotoxin monomer to the MD-2/TLR4 receptor complex.[1][2][8][10][11]

MD-2: This small, soluble protein is non-covalently associated with the extracellular domain of TLR4. MD-2 possesses a hydrophobic pocket that directly binds to the lipid A portion of LPS.[12] The binding of LPS to MD-2 is a prerequisite for the subsequent activation of TLR4.[12]

Toll-like Receptor 4 (TLR4): A transmembrane protein, TLR4 is the central signaling receptor for endotoxin. Upon the binding of the LPS-MD-2 complex, TLR4 undergoes a conformational change, leading to the dimerization of its intracellular Toll/interleukin-1 receptor (TIR) domains. This dimerization initiates the downstream signaling cascades.[13]

Quantitative Analysis of Endotoxin-Protein Interactions

The precise orchestration of the endotoxin recognition process is governed by the binding affinities and kinetics of these protein-ligand interactions. The following table summarizes key quantitative data from the literature.

| Interacting Molecules | Method | Dissociation Constant (Kd) | Association Rate (kon) | Dissociation Rate (koff) | Reference |

| LPS and human CD14 | Radiometric Assay | 2.74 (± 0.99) x 10⁻⁸ M | Not Reported | Not Reported | [10] |

| Endotoxin·MD-2 and TLR4 ectodomain | Radiometric Assay | <300 pM | Not Reported | Not Reported | [14] |

| [³H]LOS·MD-2 and cell surface TLR4 | Radiometric Assay | 367 (± 136) pM | Not Reported | Not Reported | [15] |

| LOS·MD-2[¹²⁵I] and cell surface TLR4 | Radiometric Assay | 694 (± 101) pM | Not Reported | Not Reported | [15] |

| LPS and immobilized MD-2 | Surface Plasmon Resonance | 2.3 µM | 5.61 x 10³ M⁻¹s⁻¹ | 1.28 x 10⁻² s⁻¹ | [11][16] |

| LPS and immobilized CD14 | Surface Plasmon Resonance | 8.7 µM | Not Reported | Not Reported | [11][16] |

| Monomeric MD-2 and TLR4 | Not Specified | 12 nM | Not Reported | Not Reported | [12] |

Signaling Pathways Activated by Endotoxin-Protein Interactions

The dimerization of the TLR4 receptor complex upon endotoxin binding triggers two primary intracellular signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. These pathways culminate in the activation of transcription factors that drive the expression of inflammatory genes.

MyD88-Dependent Pathway

This pathway is initiated at the plasma membrane and is responsible for the rapid, early-phase inflammatory response.

TRIF-Dependent Pathway

This pathway is initiated following the endocytosis of the TLR4 receptor complex and is responsible for the later-phase inflammatory response, including the production of type I interferons.[17]

Experimental Protocols for Studying Endotoxin-Protein Interactions

A variety of experimental techniques are employed to detect and quantify endotoxin and to characterize its interactions with proteins.

Limulus Amebocyte Lysate (LAL) Assay

The LAL assay is the most widely used method for the detection and quantification of endotoxin. It is based on the coagulation cascade of the horseshoe crab (Limulus polyphemus) amebocyte lysate, which is triggered by the presence of endotoxin.[18]

Principle: The assay utilizes a series of enzymatic reactions initiated by endotoxin, leading to the cleavage of a proclotting enzyme into an active clotting enzyme. This enzyme then cleaves coagulogen, resulting in the formation of a gel clot (gel-clot method), turbidity (turbidimetric method), or a colored product (chromogenic method).[18]

Detailed Protocol (Gel-Clot Method):

-

Reagent Preparation:

-

Reconstitute the LAL reagent with LAL Reagent Water according to the manufacturer's instructions. Swirl gently to dissolve; do not vortex.[19]

-

Reconstitute the Control Standard Endotoxin (CSE) with LAL Reagent Water to a known concentration (e.g., 10 ng/mL). Vortex for at least 15 minutes to ensure homogeneity.[19]

-

Prepare a dilution series of the CSE to bracket the labeled sensitivity of the LAL reagent.[19]

-

-

Assay Procedure:

-

Using pyrogen-free glass tubes (10 x 75 mm), add 0.1 mL of the sample, standards, and LAL Reagent Water (negative control) to their respective tubes.[19]

-

Add 0.1 mL of the reconstituted LAL reagent to each tube, starting with the negative control and moving to the highest concentration of the standard.[19]

-

Immediately after adding the LAL reagent, mix the contents of each tube thoroughly and place them in a 37°C ± 1°C water bath or dry heat block.[19]

-

Incubate the tubes undisturbed for exactly 60 ± 2 minutes.[20]

-

-

Reading the Results:

-

After the incubation period, carefully remove each tube and invert it 180°.[19]

-

A positive result is indicated by the formation of a solid gel that remains at the bottom of the tube. A negative result is indicated by the absence of a solid gel (the solution will flow down the side of the tube).[19]

-

The endotoxin concentration of the sample is determined by the lowest concentration of the standard that gives a positive result.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA can be adapted to measure the binding of endotoxin to specific proteins. A competitive ELISA format is commonly used for this purpose.

Principle: In a competitive ELISA, the sample containing the analyte (endotoxin) competes with a labeled (e.g., biotinylated) analyte for binding to a limited amount of antibody coated on a microplate. The amount of labeled analyte bound to the antibody is inversely proportional to the concentration of the analyte in the sample.

Detailed Protocol (Competitive ELISA):

-

Plate Coating:

-

Coat the wells of a 96-well microplate with an anti-endotoxin antibody diluted in coating buffer (e.g., 1-10 µg/mL).[21]

-

Incubate overnight at 4°C.

-

Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

-

Blocking:

-

Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate as described above.

-

-

Competition Reaction:

-

Add 50 µL of the standards or samples to the appropriate wells.

-

Add 50 µL of biotinylated endotoxin to each well (except the blank).

-

Incubate for 1-2 hours at 37°C.[22]

-

Wash the plate as described above.

-

-

Detection:

-

Add 100 µL of streptavidin-HRP conjugate to each well.

-

Incubate for 1 hour at 37°C.

-

Wash the plate as described above.

-

-

Substrate Reaction and Measurement:

-

Add 100 µL of TMB substrate solution to each well.

-

Incubate in the dark at room temperature for 15-30 minutes.

-

Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

-

Read the absorbance at 450 nm using a microplate reader.

-

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It allows for the determination of binding kinetics (association and dissociation rates) and affinity.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized. The binding of the other molecule (the analyte) from a solution flowing over the surface causes a change in the refractive index, which is detected as a change in the resonance angle of reflected light.

Detailed Protocol:

-

Sensor Chip Preparation and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5 for amine coupling).

-

Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize the ligand (e.g., CD14, MD-2, or an anti-endotoxin antibody) by injecting it over the activated surface.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Analyte Injection and Data Collection:

-

Inject a series of concentrations of the analyte (e.g., LPS or a protein) over the immobilized ligand surface.

-

Monitor the change in resonance units (RU) over time to obtain association and dissociation curves.

-

A reference flow cell (without immobilized ligand or with an irrelevant protein) should be used to subtract non-specific binding and bulk refractive index changes.

-

-

Regeneration:

-

After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction (e.g., a low pH buffer or a high salt concentration) to prepare for the next injection.

-

-

Data Analysis:

-

Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

References

- 1. kaistcompass.kaist.ac.kr [kaistcompass.kaist.ac.kr]

- 2. Dynamic lipopolysaccharide transfer cascade to TLR4/MD2 complex via LBP and CD14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bmbreports.org [bmbreports.org]

- 4. Endotoxin Contamination can distort T Cell Assay Results [peptides.de]

- 5. Endotoxin's Impact on Organism: From Immune Activation to Tolerance and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Human Lipopolysaccharide-binding Protein (LBP) and CD14 Independently Deliver Triacylated Lipoproteins to Toll-like Receptor 1 (TLR1) and TLR2 and Enhance Formation of the Ternary Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipopolysaccharide (LPS)-binding protein accelerates the binding of LPS to CD14 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Directed Evolution of an LBP/CD14 Inhibitory Peptide and Its Anti-Endotoxin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of lipopolysaccharide binding by CD14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Specific high affinity interactions of monomeric endotoxin.protein complexes with Toll-like receptor 4 ectodomain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Radioiodination of an endotoxin·MD-2 complex generates a novel sensitive, high affinity ligand for TLR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinetics of binding of LPS to recombinant CD14, TLR4, and MD-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. TRIF Pathway → Term [lifestyle.sustainability-directory.com]

- 18. An ELISA procedure for detecting human anti-endotoxin antibodies in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. frederick.cancer.gov [frederick.cancer.gov]

- 20. acciusa.com [acciusa.com]

- 21. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol - Creative Proteomics [creative-proteomics.com]

- 22. resources.amsbio.com [resources.amsbio.com]

Initial Investigation of Endotoxin Inhibitor Candidates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies and critical considerations for the initial investigation of endotoxin inhibitor candidates. Endotoxins, primarily lipopolysaccharides (LPS) from Gram-negative bacteria, are potent triggers of the innate immune system and key drivers in the pathophysiology of sepsis and other inflammatory conditions. The development of effective endotoxin inhibitors, therefore, represents a significant therapeutic goal.[1][2] This document outlines the foundational signaling pathways, experimental workflows, and detailed protocols necessary for the preliminary assessment of potential therapeutic agents targeting endotoxin-mediated responses.

The Endotoxin Signaling Pathway: A Primary Target

Endotoxin exerts its biological effects predominantly through the Toll-like receptor 4 (TLR4) signaling pathway.[3][4] Understanding this pathway is crucial for identifying and validating potential inhibitor candidates. Upon recognition of LPS, TLR4, in conjunction with its co-receptor MD-2, initiates a complex intracellular signaling cascade. This cascade can be broadly divided into two downstream pathways: the MyD88-dependent and the TRIF-dependent pathways.[3][5]

-

MyD88-Dependent Pathway: This pathway leads to the early activation of NF-κB and the subsequent production of pro-inflammatory cytokines such as TNF-α and IL-6.[3]

-

TRIF-Dependent Pathway: Activation of this pathway results in the production of type I interferons (IFNs) and the late activation of NF-κB.[3][5]

The intricate nature of TLR4 signaling offers multiple points for therapeutic intervention, from blocking LPS binding to inhibiting downstream signaling molecules.[6]

Experimental Workflow for Initial Investigation

A systematic approach is essential for the efficient evaluation of this compound candidates. The following workflow outlines the key stages, from initial screening to in vivo validation.

Quantitative Data on this compound Candidates

The efficacy of endotoxin inhibitors is typically quantified by their ability to reduce endotoxin activity or inhibit downstream inflammatory responses. The following tables summarize representative quantitative data for different classes of inhibitors.

Table 1: In Vitro Efficacy of Endotoxin Inhibitors

| Inhibitor Candidate | Target/Mechanism | Assay System | Efficacy Metric (IC50/EC50) | Reference |

| Peptides | ||||

| AL peptide | LPS Neutralization | Macrophage TNF-α release | 0.5 µM | [7] |

| Small Molecules | ||||

| E5564 (Eritoran) | TLR4 Antagonist | Human whole blood (LPS-induced TNF-α) | ~1 nM | [8] |

| TAK-242 | TLR4 Antagonist | Mouse macrophages (LPS-induced NO) | ~20 nM | [9] |

| Natural Compounds | ||||

| Berberine | TLR4/MD-2 and IKK inhibition | LPS-injected mice | N/A (improved survival) | [10] |

Table 2: In Vivo Efficacy of Endotoxin Inhibitors

| Inhibitor Candidate | Animal Model | Endpoint | Efficacy | Reference |

| E5564 (Eritoran) | Human volunteers (LPS challenge) | Cytokine induction | >95% inhibition at 50 µg dose | [8] |

| SR 31747 | Mice (LPS-induced cytokine production) | IL-1, IL-6, TNF-α levels | ED50 of 2 mg/kg | [11] |

| SET-M33 | Mice (LPS-induced pulmonary inflammation) | BAL neutrophil counts, pro-inflammatory cytokines | Significant reduction at 0.5, 2, and 5 mg/kg | [12] |

Detailed Experimental Protocols

Limulus Amebocyte Lysate (LAL) Assay

The LAL assay is a highly sensitive method for the detection and quantification of endotoxin.[13] It is based on the coagulation cascade of amoebocyte lysate from the horseshoe crab, which is triggered by bacterial endotoxins.[14]

Principle: Endotoxin activates Factor C in the LAL reagent, initiating a series of enzymatic reactions that result in the cleavage of a chromogenic substrate or the formation of a gel clot.[14][15] The intensity of the color or the firmness of the clot is proportional to the amount of endotoxin present.

Methodology (Chromogenic Method):

-

Preparation of Standards: A standard curve is prepared by serially diluting a known concentration of control standard endotoxin (CSE) in LAL-grade water.[16] A typical range is 0.005 to 1.0 EU/mL.

-

Sample Preparation: The test sample is diluted with LAL-grade water to a concentration that falls within the standard curve range and overcomes any potential inhibition or enhancement.[17]

-

Assay Procedure:

-

Add 50 µL of standards, samples, and negative controls (LAL-grade water) to a 96-well microplate in duplicate.

-

Add 50 µL of the LAL reagent to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Add 100 µL of the chromogenic substrate solution to each well.

-

Incubate at 37°C for a further specified time (e.g., 6 minutes).

-

Stop the reaction by adding 50 µL of a stop reagent (e.g., 25% acetic acid).

-

-

Data Analysis:

-

Measure the absorbance at 405 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance versus the endotoxin concentration.

-

Determine the endotoxin concentration in the samples by interpolating their absorbance values on the standard curve.

-

Considerations:

-

Inhibition/Enhancement: Components in the sample matrix can interfere with the LAL assay.[17] It is crucial to perform a positive product control (spike recovery) to validate the assay for each sample type.[13]

-

Depyrogenation: All glassware and reagents must be free of endotoxin contamination.

Cell-Based Assays for Cytokine Production

Cell-based assays are essential for evaluating the biological activity of endotoxin inhibitors.[18] These assays typically use primary immune cells (e.g., peripheral blood mononuclear cells - PBMCs) or immortalized cell lines (e.g., RAW 264.7 murine macrophages) that produce pro-inflammatory cytokines in response to LPS stimulation.

Principle: Candidate inhibitors are co-incubated with cells and LPS. The ability of the inhibitor to reduce the production of cytokines, such as TNF-α or IL-6, is measured.

Methodology (RAW 264.7 Macrophage Assay):

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of the inhibitor candidate for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 4-24 hours).

-

Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with the inhibitor alone.

-

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

-

Cytokine Quantification:

-

Measure the concentration of TNF-α or IL-6 in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cytokine production for each inhibitor concentration compared to the LPS-only control.

-

Determine the IC50 value of the inhibitor.

-

Considerations:

-

Cytotoxicity: It is important to assess the cytotoxicity of the inhibitor candidates at the tested concentrations to ensure that the observed reduction in cytokine production is not due to cell death. This can be done using assays such as MTT or LDH.

-

Cell Type: The choice of cell line or primary cells can influence the results, as different cell types may exhibit varying sensitivities to LPS and inhibitors.

In Vivo Models of Endotoxemia

Animal models are critical for evaluating the in vivo efficacy and safety of this compound candidates.[19] The most common model involves the systemic administration of LPS to induce a septic-like state.[20][21]

Principle: Animals are treated with the inhibitor candidate before or after being challenged with a lethal or sub-lethal dose of LPS. The ability of the inhibitor to improve survival, reduce systemic cytokine levels, and mitigate organ damage is assessed.

Methodology (Murine LPS Challenge Model):

-

Animal Acclimatization: Acclimate mice (e.g., C57BL/6) to the laboratory conditions for at least one week before the experiment.

-

Inhibitor Administration: Administer the inhibitor candidate via a relevant route (e.g., intraperitoneal, intravenous) at various doses.

-

LPS Challenge: After a specified pre-treatment time, inject the mice with a predetermined dose of LPS (e.g., 5-15 mg/kg, intraperitoneally).

-

Monitoring and Sample Collection:

-

Monitor the animals for signs of distress and survival over a period of 24-72 hours.

-

At specific time points, collect blood samples via cardiac puncture or tail vein for cytokine analysis (e.g., TNF-α, IL-6).

-

Harvest organs (e.g., liver, lungs, kidneys) for histological analysis and assessment of organ damage.

-

-

Data Analysis:

-

Compare the survival rates between the inhibitor-treated groups and the control group (LPS only) using Kaplan-Meier survival analysis.

-

Compare the levels of systemic cytokines and the extent of organ damage between the different treatment groups.

-

Considerations:

-

Species Differences: There are significant differences in LPS sensitivity between species.[22] For instance, humans are much more sensitive to LPS than mice. These differences must be considered when translating results to the clinical setting.

-

Model Relevance: While the LPS challenge model is useful for initial in vivo screening, it does not fully replicate the complexity of clinical sepsis.[20][23] More complex models, such as cecal ligation and puncture (CLP), may be necessary for further validation.[20]

Conclusion

The initial investigation of this compound candidates requires a multi-faceted approach, combining in vitro, ex vivo, and in vivo models. A thorough understanding of the underlying TLR4 signaling pathway is fundamental to the rational design and evaluation of novel therapeutics. The experimental protocols detailed in this guide provide a robust framework for the preliminary assessment of inhibitor efficacy and safety. Careful data interpretation and consideration of the limitations of each experimental model are crucial for the successful translation of promising candidates from the laboratory to the clinic. The continued development of potent and specific endotoxin inhibitors holds significant promise for the treatment of sepsis and other life-threatening inflammatory diseases.[1]

References

- 1. What are LPS inhibitors and how do they work? [synapse.patsnap.com]

- 2. Endotoxin as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential Induction of the Toll-Like Receptor 4-MyD88-Dependent and -Independent Signaling Pathways by Endotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dentalcare.com [dentalcare.com]

- 5. The Immunobiology of TLR4 Agonists: From Endotoxin Tolerance to Immunoadjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are TLR4 antagonists and how do they work? [synapse.patsnap.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Antagonism of in vivo and ex vivo response to endotoxin by E5564, a synthetic lipid A analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tlr4-signaling-pathway-modulators-as-potential-therapeutics-in-inflammation-and-sepsis - Ask this paper | Bohrium [bohrium.com]

- 11. In vivo inhibition of endotoxin-induced pro-inflammatory cytokines production by the sigma ligand SR 31747 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. nelsonlabs.com [nelsonlabs.com]

- 14. Biochemical principle of Limulus test for detecting bacterial endotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. snergeticroot.com [snergeticroot.com]

- 16. youtube.com [youtube.com]

- 17. labcorp.com [labcorp.com]

- 18. A quantitative in vitro assay for detecting biological activity of endotoxin using rabbit peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Clinical detection of LPS and animal models of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Advances in Rodent Experimental Models of Sepsis [mdpi.com]

- 21. JCI - Animal models of sepsis and sepsis-induced kidney injury [jci.org]

- 22. Animal models of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Synthetic Endotoxin Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endotoxins, specifically lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria, are potent triggers of the innate immune system. While essential for alerting the host to infection, an uncontrolled inflammatory response to endotoxin can lead to severe sepsis and septic shock, conditions with high mortality rates. The development of synthetic endotoxin antagonists represents a promising therapeutic strategy to mitigate the harmful effects of excessive inflammation. These antagonists primarily target the Toll-like receptor 4 (TLR4) signaling pathway, the central cellular machinery for endotoxin recognition. This technical guide provides an in-depth overview of the core principles, experimental evaluation, and preclinical and clinical data related to synthetic endotoxin antagonists.

Mechanism of Action: Targeting the TLR4 Signaling Pathway

The canonical pathway for endotoxin recognition involves its binding to the TLR4/MD-2 receptor complex on the surface of immune cells such as macrophages and monocytes. This binding event initiates a cascade of intracellular signaling events, leading to the production of pro-inflammatory cytokines and other mediators. Synthetic endotoxin antagonists are designed to interfere with this process, typically by acting as competitive inhibitors of LPS binding to the TLR4/MD-2 complex.

TLR4 Signaling Pathways

Upon activation by an agonist like LPS, TLR4 signaling proceeds via two major downstream pathways: the MyD88-dependent and the TRIF-dependent (MyD88-independent) pathways.[1]

-

MyD88-Dependent Pathway: This pathway leads to the rapid activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1]

-

TRIF-Dependent Pathway: Activation of this pathway results in the production of type I interferons (IFNs) and the expression of interferon-inducible genes.[2]

Synthetic antagonists, by blocking the initial binding of LPS to TLR4/MD-2, prevent the initiation of both of these downstream signaling cascades.

Figure 1: TLR4 Signaling Pathway and Antagonist Inhibition.

Key Synthetic Endotoxin Antagonists

Several classes of synthetic endotoxin antagonists have been developed, primarily based on the structure of Lipid A, the active moiety of LPS.

-

Lipid A Analogs: These are molecules designed to mimic the structure of Lipid A but lack its agonistic activity. A prominent example is Eritoran (E5564) , a synthetic analog of the lipid A from Rhodobacter sphaeroides.[3] Eritoran competitively binds to the TLR4/MD-2 complex, thereby preventing LPS-induced signaling.[4] Another well-studied lipid A analog is Lipid IVa , a tetra-acylated precursor of E. coli lipid A, which acts as an antagonist in human cells but an agonist in murine cells.[5][6]

-

Synthetic Peptides: Cationic and amphipathic peptides have been designed to bind to the negatively charged phosphate groups of lipid A, neutralizing its toxic effects. These peptides are often derived from natural endotoxin-binding proteins like Limulus anti-LPS factor (LALF) and bactericidal/permeability-increasing protein (BPI).[5][7]

Quantitative Data on Synthetic Endotoxin Antagonists

The efficacy of synthetic endotoxin antagonists is evaluated through a variety of in vitro and in vivo assays. The following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: In Vitro Efficacy of Synthetic Endotoxin Antagonists

| Compound | Assay System | Endpoint | IC50 / % Inhibition | Reference(s) |

| Eritoran (E5564) | Human whole blood | TNF-α production | Dose-dependent inhibition (nanomolar concentrations) | [8] |

| TAK-242 | Human PBMCs | IL-6 and IL-12 production | 1 to 11 nM | [9] |

| FP7 | Human and murine macrophages | Cytokine production | 0.46 to 3.2 µM | [2] |

| Unsaturated Ceramide-Like molecules | HEK-blue cells and murine macrophages | TLR4 signaling | High nM to low µM | [2] |

| Pep19-2.5 | Murine macrophages | TNF-α release | ~90% inhibition | [7] |

| BNEP | Limulus Amebocyte Lysate (LAL) assay | LPS neutralization | 256 µg neutralized 2 ng LPS | [5] |

| SAEP-4 | Human PBMCs | IL-6 release | Dose-dependent inhibition | [10] |

Table 2: In Vivo Efficacy of Synthetic Endotoxin Antagonists in Animal Models

| Compound | Animal Model | Challenge | Key Findings | Reference(s) |

| Eritoran (E5564) | BCG-primed mice | IV LPS (100 µg/kg) | Reduced mortality from 90% to 10% with 10 mg/kg dose | [1] |

| Eritoran (E5564) | C3H/HeN mice | IP LPS (2 mg/kg) | Attenuated LPS-induced cardiovascular depression | [4] |

| CRX-526 | Lewis rats | LPS (15 mg/kg) | Improved intestinal microcirculation | [11] |

| BNEP | Mice | Lethal LPS challenge (20 mg/kg) | 5 mg/kg dose significantly protected mice | [5] |

| Pep19-2.5 | Mice | Lethal endotoxemia | Provided protection when administered before or shortly after LPS | [12] |

| SR 31747 | Mice | LPS-induced cytokine production | Dose-dependent inhibition of IL-1, IL-6, and TNF-α (ED50, 2 mg/kg) | [6] |

Table 3: Pharmacokinetic Parameters of Eritoran (E5564) in Healthy Volunteers

| Parameter | Value | Reference(s) |

| Clearance | 0.679 to 0.930 ml/h/kg | [11] |

| Volume of Distribution (Vdss) | 45.6 to 49.8 ml/kg | [5] |

| Half-life (t1/2) | 50.4 to 62.7 h | [11] |

| Maximum Concentration (Cmax) | Dose-dependent | [1] |

| Time to Cmax (Tmax) | At the end of infusion | [11] |

Table 4: Clinical Trial Data for Eritoran (E5564) in Severe Sepsis (Phase II)

| Patient Group (APACHE II Score) | Treatment Group | 28-Day Mortality Rate | p-value vs. Placebo | Reference(s) |

| Overall | Placebo | 33.3% | - | [1] |

| Eritoran 45 mg | 32.0% | NS | [1] | |

| Eritoran 105 mg | 26.6% | 0.335 | [3] | |

| High Risk (>28) | Placebo | 56.3% | - | [3] |

| Eritoran 105 mg | 33.3% | 0.105 | [3] | |

| Low Risk (<21) | Placebo | 0.0% | - | [1] |

| Eritoran 105 mg | 12.0% | 0.083 | [1] |

NS: Not Significant

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation of synthetic endotoxin antagonists.

In Vitro Cytokine Inhibition Assay (Whole Blood Assay)

This assay measures the ability of a compound to inhibit LPS-induced cytokine production in a physiologically relevant matrix.

Figure 2: Workflow for Whole Blood Cytokine Inhibition Assay.

Protocol:

-

Collect fresh human whole blood into tubes containing an anticoagulant (e.g., heparin).[4]

-

Dilute the whole blood with cell culture medium (e.g., RPMI 1640) at a 1:11 ratio.[4]

-

Aliquot the diluted blood into a 96-well plate.

-

Add the synthetic endotoxin antagonist at various concentrations to the wells and pre-incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Stimulate the blood with a known concentration of LPS (e.g., 0.8 EU/mL).[4]

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.[4]

-

After incubation, centrifuge the plate to pellet the cells and collect the supernatant.

-

Measure the concentration of a target cytokine (e.g., TNF-α or IL-1β) in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA).

-

Calculate the percentage of inhibition of cytokine production for each antagonist concentration compared to the LPS-only control and determine the IC50 value.

In Vivo Murine Model of Endotoxemia

This model assesses the ability of an antagonist to protect against the lethal effects of endotoxin in a living organism.

Protocol:

-

Acclimate mice (e.g., BALB/c or C57BL/6) to the laboratory environment.

-

Administer the synthetic endotoxin antagonist via a relevant route (e.g., intravenous or intraperitoneal injection) at various doses.

-

After a specified time, challenge the mice with a lethal dose of LPS (e.g., 20 mg/kg, intraperitoneally).

-

Monitor the mice for signs of endotoxic shock and record survival over a set period (e.g., 72 hours).

-

In separate cohorts, blood samples can be collected at various time points after LPS challenge to measure circulating cytokine levels.

-

Analyze survival data using Kaplan-Meier curves and compare cytokine levels between treatment groups.

Limulus Amebocyte Lysate (LAL) Assay

The LAL assay is a sensitive method for detecting and quantifying endotoxin. It can be used to assess the neutralizing capacity of a synthetic antagonist.

Figure 3: General Workflow for LAL Endotoxin Neutralization Assay.

Protocol (Chromogenic Method):

-

Prepare a standard curve of known endotoxin concentrations.

-

Prepare solutions of the synthetic antagonist at various concentrations.

-

Incubate a fixed concentration of LPS with each antagonist concentration for a defined period (e.g., 30 minutes at 37°C).

-

Add the LAL reagent, which contains Factor C, Factor B, pro-clotting enzyme, and a chromogenic substrate, to the samples and standards.

-

The endotoxin in the sample activates a cascade of enzymes in the LAL reagent, leading to the cleavage of the chromogenic substrate and the development of a yellow color.

-

Measure the absorbance of the yellow color at a specific wavelength (e.g., 405 nm) using a microplate reader.

-

Quantify the amount of un-neutralized endotoxin in each sample by comparing its absorbance to the standard curve.

-

Calculate the percentage of endotoxin neutralization for each antagonist concentration.

Conclusion and Future Directions

Synthetic endotoxin antagonists have demonstrated significant promise in preclinical studies and early clinical trials for the management of conditions driven by excessive endotoxin-mediated inflammation. The development of potent and specific TLR4 antagonists like Eritoran has provided valuable insights into the therapeutic potential of targeting this pathway. However, the translation of these findings into successful clinical outcomes has been challenging, as evidenced by the results of the Phase III trial for Eritoran.

Future research in this field will likely focus on:

-

The development of novel antagonists with improved pharmacokinetic and pharmacodynamic profiles.

-

The identification of patient populations most likely to benefit from anti-endotoxin therapy, potentially through the use of biomarkers.

-

The exploration of combination therapies that target multiple aspects of the septic response.

-

A deeper understanding of the species-specific differences in TLR4 signaling to improve the predictive value of preclinical models.

The continued investigation of synthetic endotoxin antagonists holds the potential to provide new and effective treatments for sepsis and other inflammatory diseases.

References

- 1. Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Animal models of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antagonism of in vivo and ex vivo response to endotoxin by E5564, a synthetic lipid A analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human-Based Immune Responsive In Vitro Infection Models for Validation of Novel TLR4 Antagonists Identified by Computational Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety, pharmacokinetics, pharmacodynamics, and plasma lipoprotein distribution of eritoran (E5564) during continuous intravenous infusion into healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo inhibition of endotoxin-induced pro-inflammatory cytokines production by the sigma ligand SR 31747 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Lymphatic uptake and pharmacokinetics of lipid conjugated brush PEG polymers is altered by interactions with albumin and lipoproteins [frontiersin.org]

- 9. Inhibition of endotoxin response by synthetic TLR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DOT Language | Graphviz [graphviz.org]

- 11. Safety, Pharmacokinetics, Pharmacodynamics, and Plasma Lipoprotein Distribution of Eritoran (E5564) during Continuous Intravenous Infusion into Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Influence of Synthetic Antiendotoxin Peptides on Lipopolysaccharide (LPS) Recognition and LPS-Induced Proinflammatory Cytokine Responses by Cells Expressing Membrane-Bound CD14 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Detection in the Presence of Potential Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Limulus Amebocyte Lysate (LAL) assay is a highly sensitive method for the detection and quantification of bacterial endotoxins, which are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria.[1][2][3] Endotoxins are potent pyrogens and their presence in parenteral drugs, medical devices, and other sterile products can lead to severe inflammatory responses, fever, and septic shock if they enter the human bloodstream.[4][5] The LAL assay utilizes an aqueous extract of blood cells (amebocytes) from the Atlantic horseshoe crab, Limulus polyphemus.[2][5] The assay is based on an enzymatic cascade triggered by the presence of endotoxins, leading to a detectable signal, which can be a gel clot, a change in turbidity, or a colorimetric change.[1][5][6]

However, the accuracy of the LAL assay can be compromised by interfering substances present in the sample, which can either inhibit or enhance the enzymatic reaction.[4][7] Inhibition leads to an underestimation of endotoxin levels, posing a significant safety risk, while enhancement can cause an overestimation.[4][7] This application note provides a detailed protocol for performing the LAL assay, with a specific focus on identifying and mitigating the effects of potential inhibitors to ensure accurate and reliable results.

Principle of the LAL Assay

The LAL assay is based on a series of enzymatic reactions initiated by the binding of endotoxin to Factor C.[5] This triggers a cascade of serine protease zymogens, including Factor B and proclotting enzyme.[5][8] The activated clotting enzyme then cleaves coagulogen, a clottable protein, into coagulin, which forms a gel clot.[5] This fundamental principle is adapted into three main assay formats:

-

Gel-clot method: A qualitative or semi-quantitative method where the formation of a solid gel indicates the presence of endotoxin at a concentration above the lysate's sensitivity.[1][6][9]

-

Turbidimetric method: A quantitative method that measures the increase in turbidity (cloudiness) as the coagulin precipitates.[1][6][9]

-

Chromogenic method: A quantitative method where the clotting enzyme cleaves a synthetic chromogenic substrate, releasing a colored product (typically yellow p-nitroaniline) that is measured spectrophotometrically.[1][6][9]

Potential Inhibitors of the LAL Assay

A wide range of substances can interfere with the LAL assay.[7] Understanding the nature of these inhibitors is crucial for developing strategies to overcome their effects. Common inhibitors include:

-

Extreme pH: The optimal pH for the LAL reaction is between 6.0 and 8.0.[4] Samples with pH values outside this range can denature the enzymes in the lysate, leading to inhibition.[4]

-

Divalent Cations: High concentrations of divalent cations like Ca²⁺ and Mg²⁺ can cause endotoxin aggregation, reducing its availability to bind to Factor C.[4][10] Conversely, a certain concentration of these cations is required for optimal enzyme activity.[7]

-

Chelating Agents: Substances like EDTA and heparin can bind essential divalent cations required for the enzymatic cascade, leading to inhibition.[4][7]

-

Proteins and Lipids: High concentrations of proteins or lipids can coat the endotoxin, sterically hindering its interaction with the LAL reagent.[4] Some proteases can also degrade the enzymes of the LAL cascade.[7][10]

-

High Salt Concentrations: Salt concentrations greater than 1M can inhibit the assay.[11]

-

Chaotropic Agents: Agents like urea and guanidine chloride can disrupt the structure of endotoxin aggregates, affecting their reactivity.[11]

-

Detergents: Certain detergents can interfere with the assay.[11]

Experimental Protocols

Materials and Reagents

-

LAL Reagent Kit (Gel-clot, Turbidimetric, or Chromogenic)

-

Control Standard Endotoxin (CSE)

-

LAL Reagent Water (LRW) - endotoxin-free water

-

Endotoxin-free test tubes or microplates

-

Vortex mixer

-

Incubator or heating block (37°C ± 1°C)

-

Microplate reader (for turbidimetric and chromogenic assays)

-

pH meter

-

Endotoxin-free 0.1 N NaOH and 0.1 N HCl for pH adjustment

-

Endotoxin-free buffers (e.g., Tris buffer)

Initial Sample Preparation and Handling

-

Aseptic Technique: All procedures must be performed in an environment free of contaminating endotoxins. Use endotoxin-free labware and reagents.

-

Sample Storage: Store samples at 2-8°C if they are to be tested within 24 hours. For longer storage, freeze at -20°C or below.[12]

-

Reagent Reconstitution: Reconstitute the LAL reagent and CSE according to the manufacturer's instructions, typically with LRW.

Protocol for Inhibition/Enhancement Screening

This protocol is essential to determine if a sample interferes with the LAL assay. It involves spiking the sample with a known amount of endotoxin and measuring the recovery.

-

Prepare Positive Product Controls (PPC):

-

Prepare at least two dilutions of the test sample. The dilutions should be less than the Maximum Valid Dilution (MVD), which is the maximum allowable dilution at which the endotoxin limit can be detected.

-

For each dilution, prepare a spiked sample by adding a known concentration of CSE. The final endotoxin concentration of the spike should be in the mid-range of the standard curve for quantitative assays. A common spike concentration is 0.5 EU/mL.[13]

-

Also, prepare an unspiked sample for each dilution to measure the initial endotoxin concentration.

-

-

Prepare Positive and Negative Controls:

-

Positive Control: A series of endotoxin standards prepared in LRW.

-

Negative Control: LRW only.

-

-

Perform the LAL Assay:

-

Follow the specific instructions for the chosen LAL method (gel-clot, turbidimetric, or chromogenic).

-

Incubate all samples, controls, and PPCs under the conditions specified by the kit manufacturer (typically 37°C).

-

-

Calculate Spike Recovery:

-

Interpret the Results:

-

No Inhibition/Enhancement: If the spike recovery is within the acceptable range, the sample is considered non-interfering at that dilution.

-

Inhibition: If the recovery is less than 50%, the sample is inhibitory.

-

Enhancement: If the recovery is greater than 200%, the sample is enhancing.

-

Strategies to Overcome Inhibition

If inhibition is detected, the following strategies can be employed, often in a stepwise manner.

-

Sample Dilution (Primary Method):

-

pH Adjustment:

-

If dilution alone is not sufficient, check the pH of the sample-LAL mixture.

-

If the pH is outside the optimal range (6.0-8.0), adjust the pH of the original sample using endotoxin-free 0.1 N NaOH or 0.1 N HCl.

-

Alternatively, reconstitute the LAL reagent in a suitable endotoxin-free buffer.[10]

-

-

Heat Treatment:

-

For protein-based inhibitors, heat treatment can be effective.[4][10]

-

Heat the sample at a temperature and for a duration that denatures the interfering protein without degrading the heat-stable endotoxin (e.g., 70°C for 15 minutes).[12]

-

Caution: Some proteins may bind endotoxin more strongly upon heating.[7] This method should be validated for each specific sample type.

-

-

Use of Blocking Agents or Specialized Reagents:

-

For samples containing lipids or liposomes, surfactants like sodium dodecyl sulfate (SDS) or CHAPS can be used to disrupt the lipid structures and release the endotoxin.[15]

-

Some commercially available LAL kits are formulated to be resistant to specific inhibitors. Consult with the LAL reagent manufacturer for recommendations.

-

Data Presentation

Quantitative data from inhibition/enhancement studies should be summarized in a clear and structured table for easy comparison.

| Sample ID | Dilution Factor | Initial Endotoxin (EU/mL) | Spike Concentration (EU/mL) | Measured Endotoxin in Spiked Sample (EU/mL) | Calculated Recovery (%) | Interpretation |

| Drug A | 1:10 | 0.05 | 0.5 | 0.20 | 30 | Inhibition |

| Drug A | 1:50 | <0.005 | 0.5 | 0.45 | 90 | No Inhibition |

| Drug B | 1:10 | <0.005 | 0.5 | 1.25 | 250 | Enhancement |

| Drug B | 1:100 | <0.005 | 0.5 | 0.60 | 120 | No Inhibition |

Visualizations

LAL Assay Signaling Pathway

Caption: The enzymatic cascade of the LAL assay initiated by endotoxin.

Experimental Workflow for Handling Potential Inhibitors

Caption: A stepwise workflow for identifying and overcoming inhibition in the LAL assay.

References

- 1. matresearch.com [matresearch.com]

- 2. Limulus amebocyte lysate - Wikipedia [en.wikipedia.org]

- 3. pacificbiolabs.com [pacificbiolabs.com]

- 4. labcorp.com [labcorp.com]

- 5. How Does the LAL Assay Work? | PYROSTAR™ [wakopyrostar.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. acciusa.com [acciusa.com]

- 8. Outstanding Contributions of LAL Technology to Pharmaceutical and Medical Science: Review of Methods, Progress, Challenges, and Future Perspectives in Early Detection and Management of Bacterial Infections and Invasive Fungal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 11. bostonbioproducts.com [bostonbioproducts.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. lonzabio.jp [lonzabio.jp]

- 14. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]

- 15. Resolving Liposomal Inhibition of Quantitative LAL Methods | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]

Application Notes and Protocols for Measuring Endotoxin Inhibitor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endotoxin, a lipopolysaccharide (LPS) component of the outer membrane of Gram-negative bacteria, is a potent pyrogen that can elicit strong inflammatory responses in humans and animals.[1][2] The detection and quantification of endotoxin are critical in pharmaceutical manufacturing, medical device testing, and research to ensure product safety.[1][2] Furthermore, the development of endotoxin inhibitors is a key area of research for the treatment of sepsis and other inflammatory conditions. This document provides detailed application notes and protocols for various techniques used to measure the activity of endotoxin inhibitors.

Endotoxin activity is commonly measured in Endotoxin Units (EU), where one EU is approximately equivalent to 0.1 to 0.2 ng of endotoxin.[3] The most widely used methods for endotoxin detection are based on the Limulus Amebocyte Lysate (LAL) test, which utilizes a lysate derived from the blood cells of the horseshoe crab (Limulus polyphemus).[4][5][6] This lysate contains a cascade of enzymes that are activated by endotoxin, leading to a detectable signal.[6][7]

Limulus Amebocyte Lysate (LAL) Assays

LAL-based assays are the industry standard for endotoxin detection and can be adapted to measure the activity of endotoxin inhibitors.[1][5] The principle behind measuring inhibitor activity is to assess the reduction in detectable endotoxin in the presence of a test compound. These assays are susceptible to inhibition or enhancement by various substances, a factor that must be carefully controlled.[1][6]

Assay Formats

There are three primary LAL assay formats: gel-clot, turbidimetric, and chromogenic.[6]

-

Gel-Clot Assay: This is a qualitative or semi-quantitative method that relies on the formation of a solid gel clot in the presence of endotoxin.[8][9] While simple and cost-effective, it is less precise than other methods.[1]

-

Kinetic Turbidimetric Assay: This quantitative method measures the increase in turbidity (cloudiness) over time as the clot forms.[4][10] The rate of turbidity increase is proportional to the endotoxin concentration.

-

Kinetic Chromogenic Assay: This quantitative assay uses a synthetic substrate that, when cleaved by the LAL enzymes, releases a yellow-colored product (p-nitroaniline or pNA).[7][11] The rate of color change is measured spectrophotometrically and is proportional to the endotoxin concentration.[7][12] This method is often more resilient to interference from colored samples compared to the turbidimetric assay.[1]

Data Presentation: LAL Assay Performance

| Assay Type | Detection Limit | Advantages | Disadvantages | References |

| Gel-Clot | ~0.03 EU/mL | Simple, inexpensive, official referee test in cases of dispute. | Qualitative/semi-quantitative, time-consuming for large sample numbers. | [1][3][13] |

| Kinetic Turbidimetric | As low as 0.001 EU/mL | Quantitative, high sensitivity, automated. | Can be affected by sample turbidity. | [4][14] |

| Kinetic Chromogenic | As low as 0.005 EU/mL | Quantitative, high sensitivity, automated, less interference from colored samples. | Can be affected by products that interfere with the chromogenic substrate. | [1][7][15] |

Experimental Protocol: Kinetic Chromogenic LAL Assay for Endotoxin Inhibitor Screening

This protocol outlines a method for screening potential endotoxin inhibitors using a kinetic chromogenic LAL assay.

Materials

-

Kinetic Chromogenic LAL Assay Kit (e.g., Lonza Kinetic-QCL™, Thermo Scientific Pierce™ LAL)[7][11]

-

Control Standard Endotoxin (CSE) from E. coli O111:B4 or O55:B5[7][11]

-

LAL Reagent Water (endotoxin-free water)

-

Pyrogen-free test tubes and microplates[7]

-

Incubating microplate reader capable of measuring absorbance at 405 nm[7]

-

Vortex mixer

Procedure

-

Preparation of Reagents:

-

Reconstitute the LAL reagent, chromogenic substrate, and CSE according to the manufacturer's instructions, using LAL Reagent Water.[11] All reagents should be equilibrated to room temperature before use.[11]

-

Prepare a series of endotoxin standards by serially diluting the CSE stock solution with LAL Reagent Water to create a standard curve (e.g., 1.0, 0.5, 0.25, 0.1, 0.05 EU/mL).[15]

-

-

Preparation of Test Samples (Inhibitors):

-

Dissolve or dilute the test inhibitor compounds in LAL Reagent Water to the desired concentrations.

-

For each inhibitor concentration, prepare a test sample by mixing the inhibitor solution with a known concentration of endotoxin (e.g., 0.5 EU/mL).

-

-

Assay Protocol:

-

Set the incubating microplate reader to 37°C.[7]

-

In a 96-well microplate, add 100 µL of each of the following in duplicate or triplicate:

-

Blank (LAL Reagent Water)

-

Endotoxin standards

-

Test samples (inhibitor + endotoxin)

-

Positive control (endotoxin at the same concentration as in the test samples, without inhibitor)

-

Negative control for each inhibitor (inhibitor solution without endotoxin)

-

-

Add 100 µL of the reconstituted LAL reagent to each well.

-

Immediately place the plate in the microplate reader and begin kinetic reading at 405 nm. The reader will monitor the change in absorbance over time.

-

-

Data Analysis:

-

The time it takes for the absorbance to reach a predetermined onset value is known as the onset time.

-

Plot the log of the endotoxin concentration of the standards against the log of the onset time to generate a standard curve.

-

Determine the endotoxin concentration in the test samples by interpolating their onset times from the standard curve.

-

Calculate the percentage of endotoxin inhibition for each inhibitor concentration using the following formula:

-

Experimental Workflow

References

- 1. labcorp.com [labcorp.com]

- 2. news-medical.net [news-medical.net]

- 3. corning.com [corning.com]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]

- 6. Limulus amebocyte lysate - Wikipedia [en.wikipedia.org]

- 7. Endotoxin Detection with Kinetic-QCL Kinetic Chromogenic LAL Assay [moleculardevices.com]

- 8. frederick.cancer.gov [frederick.cancer.gov]

- 9. biobit.ro [biobit.ro]

- 10. LAL Assays | Lonza [bioscience.lonza.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Overview of Endotoxin Testing Methods | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. Selecting the correct testing method and sensitivity for endotoxin detection | FUJIFILM Wako [wakopyrostar.com]

- 14. Kinetic-turbidimetric LAL Method for Endotoxin Detection |PYROSTAR™ [wakopyrostar.com]

- 15. ToxinSensor Chromogenic LAL Endotoxin Assay Kit | ABIN7540312 [antibodies-online.com]

Application of Endotoxin Inhibitors in Vaccine Development: Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

The presence of endotoxins, potent pyrogenic molecules from the outer membrane of Gram-negative bacteria, presents a significant challenge in vaccine development. Even at low concentrations, endotoxins can elicit strong inflammatory responses, leading to adverse effects and complicating the evaluation of a vaccine's specific immunogenicity. Endotoxin inhibitors, therefore, play a crucial role in both ensuring the safety of vaccines and in modulating the immune response to vaccine antigens. This document provides detailed application notes and protocols for the use of endotoxin inhibitors in vaccine research and development.

Introduction to Endotoxin and Its Inhibition in Vaccines

Endotoxins, also known as lipopolysaccharides (LPS), are major components of the outer membrane of Gram-negative bacteria. The lipid A moiety of LPS is a potent activator of the innate immune system, primarily through the Toll-like receptor 4 (TLR4) signaling pathway. This activation triggers the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), which can lead to fever, inflammation, and in severe cases, septic shock.

In the context of vaccine development, endotoxin contamination can arise from various sources, including the use of bacterial expression systems for recombinant protein antigens. The application of endotoxin inhibitors is multifaceted:

-

Endotoxin Removal (Depyrogenation): This involves physically or chemically removing endotoxins from the vaccine preparation to meet regulatory safety standards.

-

Modulation of Immune Response: In some cases, detoxified LPS or synthetic TLR4 antagonists are intentionally used as vaccine adjuvants to enhance the immune response to the co-administered antigen in a controlled manner.

Data Presentation: Quantitative Analysis of Endotoxin Inhibition

The efficacy of endotoxin inhibitors and removal methods is quantified through various parameters. The following tables summarize key quantitative data for commonly used inhibitors and methods.

Table 1: Inhibitory Concentration (IC50) of Select Endotoxin Inhibitors

| Inhibitor | Target | Assay System | IC50 | Reference |

| Eritoran (E5564) | TLR4/MD-2 Complex | TNF-α production in human whole blood (LPS from E. coli O111:B4) | 1.3 nM | [1] |

| Polymyxin B | Lipid A moiety of LPS | LPS-induced neutrophil priming | ~63-fold less potent than Polymyxin B on a weight basis | [2] |

| RWJ-67657 | p38 MAPK | TNF-α production in human volunteers after endotoxin challenge | Dose-dependent inhibition (>90% at max dose) | [3] |

Table 2: Efficacy of Endotoxin Removal Methods

| Method | Principle | Endotoxin Removal Efficiency | Protein Recovery | Reference |

| Anion-Exchange Chromatography | Electrostatic interaction | >99% | High | |

| Two-Phase Extraction (with Triton X-114) | Hydrophobic interaction | 90-99% | Variable | |

| Affinity Chromatography (Polymyxin B) | Specific binding to Lipid A | >95% | Variable | [4] |

Table 3: Endotoxin Levels in Commercial Vaccines

| Vaccine Type | Endotoxin Concentration (ng/mL) | Reference |

| Whole-cell DTP | >0.1 | [5][6] |

| Acellular DTP (DTaP) | <0.1 | [6] |

| DT | <0.1 | [6] |

| Various commercial vaccines | >0.1 in 16 of 20 samples tested | [5] |

Table 4: Cytokine Reduction by Endotoxin Inhibitors

| Inhibitor | Cytokine(s) Measured | System | Percent Reduction | Reference |

| RWJ-67657 | TNF-α, IL-6, IL-8 | Human volunteers with endotoxin challenge | >90% for all cytokines at the highest dose | [3] |

| Eritoran (E5564) | TNF-α | Human whole blood | Dose-dependent | [1] |

Signaling Pathways and Experimental Workflows

TLR4 Signaling Pathway Activated by Endotoxin

Endotoxin recognition by the TLR4/MD-2 receptor complex initiates a signaling cascade that leads to the production of pro-inflammatory cytokines. Understanding this pathway is crucial for developing and evaluating endotoxin inhibitors.

Caption: TLR4 signaling cascade initiated by endotoxin.

Experimental Workflow for Endotoxin Removal and Quantification